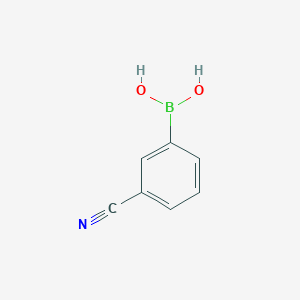

3-シアノフェニルボロン酸

概要

説明

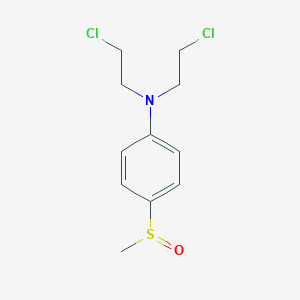

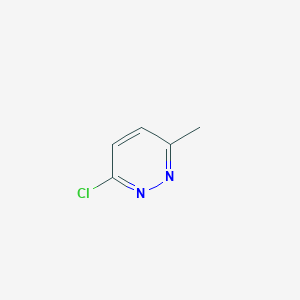

3-シアノフェニルボロン酸は、3-シアノベンゼンボロン酸としても知られており、分子式 ( \text{C}7\text{H}_6\text{BNO}_2 ) を持つ有機化合物です。これは、フェニル環にシアノ基が結合したボロン酸誘導体です。 この化合物は、白色から淡黄色の結晶性固体であり、主に有機合成、特に鈴木-宮浦カップリング反応で使用されます {_svg_1}.

2. 製法

合成経路と反応条件: 3-シアノフェニルボロン酸は、さまざまな方法で合成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、フェニルボロン酸をシアン化ブロムと反応させることです。この反応は通常、穏やかな条件下で行われ、精製後、目的の生成物を得ることができます。

工業的生産方法: 工業的な設定では、3-シアノフェニルボロン酸は、パラジウム触媒を使用して、3-シアノフェニルハライドを直接ボリル化することによって生成できます。 この方法は効率的かつスケーラブルであるため、大規模生産に適しています .

科学的研究の応用

3-シアノフェニルボロン酸は、科学研究において幅広い用途があります。

Safety and Hazards

将来の方向性

3-Cyanophenylboronic acid has critical roles in the areas of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis . It is expected to continue playing a significant role in these fields and more research is likely to be conducted to explore its potential uses.

作用機序

3-シアノフェニルボロン酸の作用機序は、主にさまざまな化学反応における試薬としての役割を介しています。鈴木-宮浦カップリングでは、この化合物はパラジウム触媒とトランスメタル化を行い、続いて還元脱離を起こして目的のビアリール生成物を生成します。 シアノ基は、求核置換反応にも参加し、さまざまな誘導体の生成につながります .

類似化合物:

フェニルボロン酸: シアノ基がないため、特定の求核置換反応では反応性が低くなります。

4-シアノフェニルボロン酸: 構造は似ていますが、シアノ基がパラ位にあります。これは、反応性と生成物の種類に影響を与える可能性があります。

2-シアノフェニルボロン酸: シアノ基がオルト位にあるため、3-シアノフェニルボロン酸とは異なる立体および電子効果をもたらします.

独自性: 3-シアノフェニルボロン酸は、フェニル環におけるシアノ基の位置が、反応性と起こり得る反応の種類に影響を与えるため、ユニークです。 これは、特に鈴木-宮浦カップリングによるビアリール化合物の形成において、有機合成における貴重な試薬です .

生化学分析

Biochemical Properties

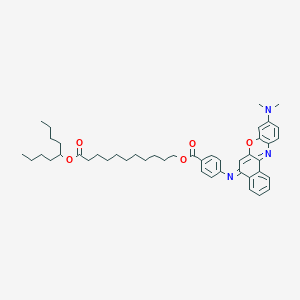

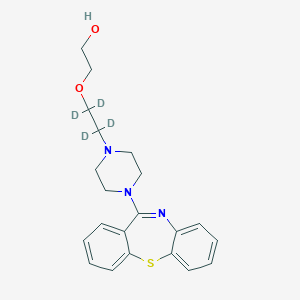

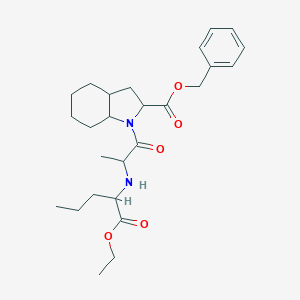

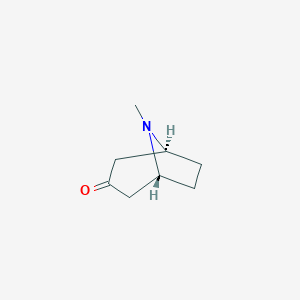

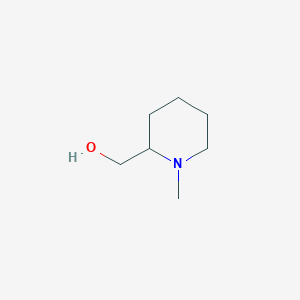

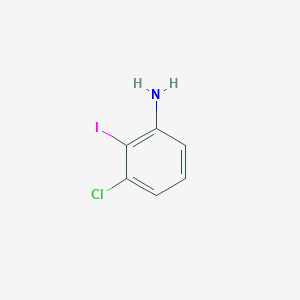

3-Cyanophenylboronic acid plays a significant role in biochemical reactions. It can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . It also serves as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones . Furthermore, it is an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .

Cellular Effects

The cellular effects of 3-Cyanophenylboronic acid are not well-documented in the literature. Given its role in the synthesis of various compounds, it can be inferred that it may influence cell function indirectly through these compounds. For instance, its role in the synthesis of kainate receptor ligands suggests potential effects on neurotransmission and neuronal cell function .

Molecular Mechanism

The molecular mechanism of 3-Cyanophenylboronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions . In these reactions, it forms a carbon-carbon bond via a palladium-catalyzed process . This reaction involves the transfer of the boronic acid group from 3-Cyanophenylboronic acid to another molecule, facilitated by a palladium catalyst .

Metabolic Pathways

Its role in Suzuki-Miyaura coupling reactions suggests that it may be involved in metabolic pathways where these reactions are significant .

準備方法

Synthetic Routes and Reaction Conditions: 3-Cyanophenylboronic acid can be synthesized through various methods. One common method involves the reaction of phenylboronic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, 3-cyanophenylboronic acid can be produced by the direct borylation of 3-cyanophenyl halides using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

反応の種類: 3-シアノフェニルボロン酸は、以下を含むさまざまな化学反応を起こします。

鈴木-宮浦カップリング: この反応は、パラジウム触媒と塩基の存在下で、3-シアノフェニルボロン酸とアリールまたはビニルハライドをカップリングする反応です。

酸化: この化合物は、特定の条件下で、対応するフェノールまたはキノンを形成するために酸化することができます。

還元: 還元反応は、シアノ基をアミノ基に変換し、3-アミノフェニルボロン酸を生成することができます。

一般的な試薬と条件:

鈴木-宮浦カップリング: パラジウム触媒(例:酢酸パラジウム)、塩基(例:炭酸カリウム)、および溶媒(例:トルエンまたはエタノール)が一般的に使用されます。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。

還元: 水素化リチウムアルミニウムまたは触媒的水素化などの還元剤。

主な生成物:

鈴木-宮浦カップリング: ビアリール化合物。

酸化: フェノールまたはキノン。

還元: 3-アミノフェニルボロン酸.

特性

IUPAC Name |

(3-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBHWPLGGBLUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370216 | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150255-96-2 | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150255-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)